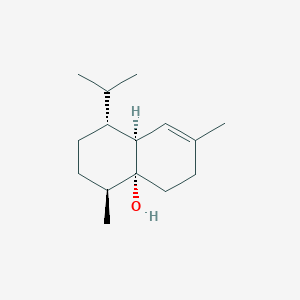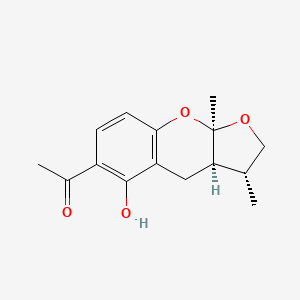
Xyloketal D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xyloketal D is a natural product found in Xylaria with data available.
Scientific Research Applications
Xyloketal D is a compound isolated from the mangrove fungus Xylaria sp. and has drawn scientific interest due to its unique structure and potential therapeutic applications. Below are key research findings related to the applications of Xyloketal D, excluding information about drug use, dosage, and side effects, as per the requirements.
Biochemical Properties and Synthesis
- Xyloketal D is part of a series of unique metabolites known as xyloketals, which include xyloketals A, B, C, D, and E, derived from mangrove fungus Xylaria sp. (Lin et al., 2001).
- The total synthesis of (+)-xyloketal D has been achieved, confirming its absolute configuration and facilitating further studies on its properties and applications (Krohn & Riaz, 2004).
Neuroprotective Effects
- Xyloketal D, along with other xyloketals, has shown neuroprotective properties in models of Parkinson's disease, where it protected against neurotoxicity through antioxidant properties (Li et al., 2013).
Antioxidant Activity
- Radical-scavenging activities of xyloketal derivatives, including Xyloketal D, have been studied, indicating potential pharmacological properties as antioxidants (Xu et al., 2013).
Potential in Drug Development
- Xyloketal D is part of a series of xyloketals that have been evaluated for their bioactivities, including acetylcholine esterase inhibition and antioxidant activity. These properties suggest potential applications in the treatment of diseases like Alzheimer's (Panda & Gooyee, 2020).
properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[(3R,3aR,9aR)-5-hydroxy-3,9a-dimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-6-yl]ethanone |
InChI |
InChI=1S/C15H18O4/c1-8-7-18-15(3)12(8)6-11-13(19-15)5-4-10(9(2)16)14(11)17/h4-5,8,12,17H,6-7H2,1-3H3/t8-,12+,15+/m0/s1 |
InChI Key |
IIAGASOFCPRGKH-IBRIGMFSSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=CC(=C3O)C(=O)C)C |
Canonical SMILES |
CC1COC2(C1CC3=C(O2)C=CC(=C3O)C(=O)C)C |
synonyms |
xyloketal D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)
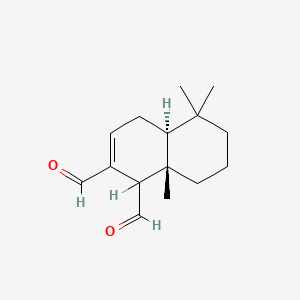
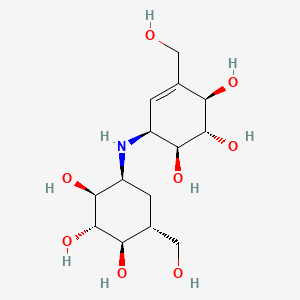
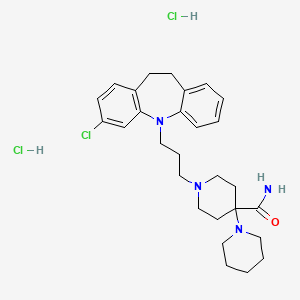
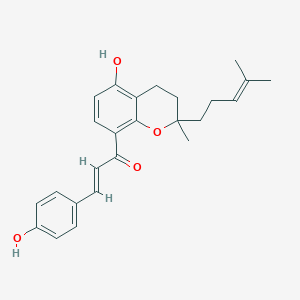
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
![(1R,2S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1246644.png)


